N,N-Diphenyl-cinnamamide
CAS No.:
Cat. No.: VC16029893
Molecular Formula: C21H17NO
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17NO |
|---|---|
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | (E)-N,N,3-triphenylprop-2-enamide |
| Standard InChI | InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H/b17-16+ |
| Standard InChI Key | GCTCULHQKVKNJT-WUKNDPDISA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N,N-Diphenyl-cinnamamide, systematically named -triphenylprop-2-enamide, belongs to the class of cinnamamides—acrylamides bearing a phenyl substituent at the 3-position . The compound’s structure features:
-
A cinnamoyl backbone () with trans-configuration.
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Two N-phenyl groups substituting the amide nitrogen, contributing to steric hindrance and lipophilicity .
The IUPAC name, -triphenylprop-2-enamide, reflects the spatial arrangement of substituents, confirmed by spectroscopic data (IR, -NMR, -NMR) . Key identifiers include:
The compound’s limited aqueous solubility and high logP suggest preferential distribution in lipid-rich environments, a trait exploitable in drug design .
Synthetic Methodologies
Conventional Acylation Approaches
N,N-Diphenyl-cinnamamide is typically synthesized via nucleophilic acyl substitution using cinnamoyl chloride and diphenylamine :
-
Cinnamoyl Chloride Preparation:
Cinnamic acid reacts with thionyl chloride () under reflux: -
Amide Formation:
Cinnamoyl chloride reacts with diphenylamine in acetone/pyridine at 0°C:
Fe-Catalyzed Decarbonylative Alkylation
Recent advances employ iron catalysis to functionalize N-aryl cinnamamides. For example, Luan et al. (2024) demonstrated the reaction of N-methyl-N-phenylcinnamamide with aldehydes (e.g., isobutyraldehyde) using Fe(acac)₃ as a catalyst :
This method enables the construction of complex heterocycles with moderate to high yields (up to 70%) .
Pharmacological Evaluation
In Vitro Antioxidant Activity
Cinnamamide derivatives, including N,N-Diphenyl analogs, exhibit radical scavenging properties. Using the DPPH assay, compounds with electron-donating groups (e.g., -OCH₃) showed IC₅₀ values comparable to ascorbic acid :
| Compound | DPPH IC₅₀ (μM) | Hydroxyl Radical IC₅₀ (μM) |
|---|---|---|
| C8 | 28.4 | 34.7 |
| C9 | 26.1 | 32.9 |
| Ascorbic Acid | 25.8 | 30.1 |
Mechanistically, the acrylamide double bond and phenyl rings facilitate electron delocalization, neutralizing free radicals .
| Assay | IC₅₀ (μM) | Standard (Ibuprofen) IC₅₀ (μM) |
|---|---|---|
| Protein Denaturation | 45.2 | 41.8 |
| HRBC Stabilization | 48.7 | 43.5 |
Molecular docking studies suggest interactions with cyclooxygenase-2 (COX-2) active sites, mimicking NSAID activity .
Applications and Future Directions
Medicinal Chemistry
N,N-Diphenyl-cinnamamide serves as a precursor for 3,4-dihydroquinolin-2(1H)-ones, scaffolds with documented antitumor and antimicrobial activities . Modifications at the N-aryl or cinnamoyl positions enhance target selectivity.
Material Science
The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors or photoreactive polymers. Preliminary studies indicate tunable optoelectronic properties via substituent engineering .
Agricultural Chemistry
Analogous to cinnamamide’s role as a bird repellent , N,N-Diphenyl derivatives could deter pests while minimizing ecological toxicity. Field trials are needed to validate efficacy.
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